molecular formula C12H9F3N2O3S2 B3084004 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide CAS No. 1142207-26-8

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B3084004
CAS No.: 1142207-26-8
M. Wt: 350.3 g/mol
InChI Key: FPFSURLFSRBTGX-UHFFFAOYSA-N
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Description

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C12H9F3N2O3S2 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds structurally related to "2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide," have been synthesized and evaluated for their antimicrobial efficacy. For instance, Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and assessed their antifungal and antibacterial activity. These compounds showed strong antifungal activity against various strains, including Candida albicans and Candida glabrata, as well as antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus Turan-Zitouni et al., 2005.

Antioxidant Activity

The antioxidant properties of thiazole compounds have also been investigated. Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, which share a common structural motif with thiazole derivatives, using various methods such as DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. These studies provide a foundation for understanding the antioxidant potential of thiazole-based compounds Kadhum et al., 2011.

Xanthine Oxidase Inhibition and Antioxidant Screening

Lakshmi Ranganatha et al. (2014) synthesized novel 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides and evaluated them for xanthine oxidase (XO) inhibition and antioxidant properties. Among the synthesized compounds, some demonstrated potent XO inhibition, comparable to the standard drug allopurinol, indicating their potential in treating conditions like gout Lakshmi Ranganatha et al., 2014.

Potential H1-Antihistaminics

Research by Rao and Reddy (1994) explored the synthesis of compounds containing an N-heteryl moiety with potential H1-antihistaminic activity. These compounds, through their structural diversity, contribute to the understanding of how thiazole derivatives might be used in developing new antihistamine drugs Rao & Reddy, 1994.

Antimicrobial and Hemolytic Agents

Rehman et al. (2016) synthesized a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and tested them for antimicrobial and hemolytic activity. These studies underscore the potential biomedical applications of thiazole derivatives in developing new antimicrobial agents Rehman et al., 2016.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S2/c13-12(14,15)20-7-4-2-1-3-6(7)16-9(18)5-8-10(19)17-11(21)22-8/h1-4,8H,5H2,(H,16,18)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFSURLFSRBTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=S)S2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 5
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 6
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide

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